Bay-85-8501

Description

Role of HNE in Physiological and Pathological Processes

Human Neutrophil Elastase (HNE) is a powerful protease with a dual role in the body, contributing to both essential physiological functions and the progression of various diseases when its activity becomes dysregulated. chemistryviews.orgresearchgate.net

HNE is classified as a serine protease, a family of enzymes that cleave peptide bonds in proteins. tandfonline.comresearchgate.net Its catalytic activity relies on a specific arrangement of three amino acids in its active site, known as the catalytic triad, which consists of serine, histidine, and aspartate. researchgate.netwikipedia.org This structure allows HNE to hydrolyze a wide range of proteins, including those that are foreign to the body, such as bacterial proteins, and components of the body's own extracellular matrix, like elastin (B1584352) and collagen. chemistryviews.orgnih.gov The enzyme is synthesized in an inactive form and becomes active through processing steps, after which it is stored in the azurophilic granules of neutrophils. nih.govd-nb.info

While HNE is essential for fighting infections, its excessive or uncontrolled activity is a key factor in the pathology of numerous inflammatory diseases. chemistryviews.orgnih.gov Conditions such as chronic obstructive pulmonary disease (COPD), bronchiectasis, cystic fibrosis, and acute lung injury are all associated with elevated HNE levels. mdpi.comresearchgate.netersnet.org

A primary pathological consequence of unchecked HNE activity is the degradation of the extracellular matrix (ECM), the structural scaffold that supports tissues. mdpi.commdpi.com HNE can break down crucial ECM components including elastin, collagen, fibronectin, and proteoglycans. researchgate.netmdpi.com This enzymatic destruction leads to irreversible tissue damage and remodeling. researchgate.netmdpi.com For instance, in the lungs, the breakdown of elastin by HNE contributes to the loss of lung elasticity, a hallmark of emphysema. mdpi.com The continuous degradation and remodeling of tissue by HNE can perpetuate a cycle of inflammation and further damage. researchgate.net

HNE Activity in Inflammatory Diseases

Tissue Damage and Remodeling

The Protease-Antiprotease Balance Hypothesis

The protease-antiprotease balance hypothesis is a fundamental concept in understanding the pathogenesis of inflammatory lung diseases like COPD. nih.govnih.gov This theory posits that lung tissue health is maintained by a delicate equilibrium between proteases, such as HNE, that can degrade tissue, and antiproteases that control their activity. nih.govnih.gov In a healthy state, antiproteases effectively neutralize excess proteases, preventing damage. nih.gov However, an imbalance in favor of proteases, due to either an overabundance of the enzymes or a deficiency of their inhibitors, leads to uncontrolled proteolytic activity and subsequent tissue destruction. mdpi.comnih.gov

The primary physiological inhibitors of HNE belong to the serine protease inhibitor (SERPIN) superfamily. mdpi.combiorxiv.org The most important of these in the context of lung health is Alpha-1 Antitrypsin (AAT). mdpi.comersnet.org AAT is produced mainly by the liver and circulates in the blood, from where it can enter the lung tissue to protect it from proteolytic attack. mdpi.comnih.gov It inhibits HNE by forming a stable, one-to-one covalent complex, effectively neutralizing the enzyme's destructive potential. nih.govpnas.org

A deficiency in functional AAT, often due to genetic mutations, is a well-established risk factor for developing severe lung diseases like emphysema. mdpi.comnih.gov In individuals with Alpha-1 Antitrypsin Deficiency (AATD), the reduced levels of AAT are insufficient to counteract the HNE released by neutrophils, leading to a chronic protease-antiprotease imbalance and progressive lung destruction. mdpi.comnih.gov This genetic condition provides strong evidence for the critical role of the protease-antiprotease balance in maintaining lung health. nih.gov

Data Tables

Table 1: Key Proteins in Protease-Antiprotease Balance

| Protein | Class | Primary Function | Role in Disease |

| Human Neutrophil Elastase (HNE) | Serine Protease | Host defense, degradation of extracellular matrix | Tissue destruction in inflammatory diseases when unregulated researchgate.netmdpi.com |

| Alpha-1 Antitrypsin (AAT) | SERPIN (Protease Inhibitor) | Inhibition of HNE and other proteases | Deficiency leads to uncontrolled HNE activity and lung disease mdpi.comnih.gov |

| Cathepsin G | Serine Protease | Host defense, inflammation | Contributes to proteolytic damage biorxiv.orgnih.gov |

| Proteinase 3 | Serine Protease | Host defense, inflammation | Implicated in lung parenchyma damage biorxiv.orgnih.gov |

Alteration of Balance in Inflammatory Conditions

In various inflammatory conditions, this delicate balance between proteases like HNE and their inhibitors is disrupted. termedia.pl An influx of neutrophils to a site of inflammation can lead to an excessive release of HNE, overwhelming the capacity of endogenous inhibitors. termedia.pl This imbalance, characterized by high HNE activity, is a hallmark of several chronic inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and bronchiectasis. nih.govnih.gov The uncontrolled activity of HNE contributes to the degradation of the extracellular matrix, leading to tissue damage and perpetuating the inflammatory cycle. nih.govtandfonline.com Specifically, HNE can cleave collagen, fibronectin, and other matrix proteins, leading to compromised tissue integrity. nih.govresearchgate.net

Therapeutic Rationale for HNE Inhibition

The central role of HNE in the pathology of various inflammatory diseases makes it a compelling therapeutic target. nih.govtermedia.plnih.govpatsnap.comncats.io The primary goal of HNE inhibition is to counteract the destructive effects of excessive elastase activity and mitigate the resulting tissue damage and inflammation.

Re-establishing Protease-Antiprotease Balance

The core therapeutic principle behind HNE inhibitors like BAY-85-8501 is to restore the natural protease-antiprotease equilibrium. nih.govhra.nhs.uk By selectively blocking the active site of HNE, these inhibitors effectively reduce the proteolytic burden in inflamed tissues. This allows the body's natural anti-protease defenses to regain control, preventing further degradation of the extracellular matrix and allowing for tissue repair processes to begin. nih.govacs.org this compound is a reversible inhibitor, meaning it binds to HNE and then dissociates, allowing for a controlled and modulated inhibition of the enzyme's activity. medchemexpress.comfishersci.at

Mitigation of Tissue Injury and Inflammation

Research Findings on this compound

This compound has been identified as a highly potent and selective inhibitor of human neutrophil elastase. medchemexpress.comfishersci.atmedchemexpress.com Its potency is highlighted by its low half-maximal inhibitory concentration (IC50) and inhibition constant (Ki).

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Reference |

| IC50 for HNE | 65 pM | medchemexpress.comfishersci.atmedchemexpress.com |

| Ki for HNE | 0.08 nM | medchemexpress.com |

| Ki for MNE | 6 nM | medchemexpress.com |

IC50 (Half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) represents the equilibrium constant for the binding of the inhibitor to the enzyme.

Preclinical studies have provided evidence for the in vivo efficacy of this compound in models of lung injury.

Table 2: Preclinical Efficacy of this compound in an HNE-Induced Lung Injury Model

| Dose | Effect on Hemoglobin Concentration | Effect on Neutrophil Count |

| 0.01 mg/kg | Significantly decreased | - |

| 0.1 mg/kg | - | Significant effect observed |

These findings underscore the potential of this compound as a targeted therapy for diseases driven by excessive HNE activity. By directly addressing the underlying protease-antiprotease imbalance, this compound offers a promising approach to mitigating tissue damage and inflammation.

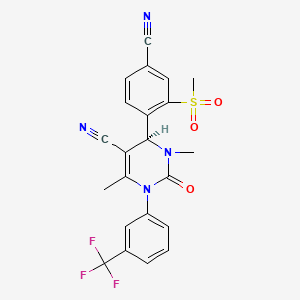

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F3N4O3S/c1-13-18(12-27)20(17-8-7-14(11-26)9-19(17)33(3,31)32)28(2)21(30)29(13)16-6-4-5-15(10-16)22(23,24)25/h4-10,20H,1-3H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJWYFPMASPAMM-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C)C3=C(C=C(C=C3)C#N)S(=O)(=O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](N(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C)C3=C(C=C(C=C3)C#N)S(=O)(=O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F3N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161921-82-9 | |

| Record name | BAY-85-8501 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1161921829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY-85-8501 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9DE68P1CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Discovery and Development of Bay 85 8501

Identification of Dihydropyrimidinone Lead Structure Class

The journey towards BAY-85-8501 began with a high-throughput screening (HTS) of an extensive small-molecule compound library. researchgate.net This screening identified a structurally unique hexahydroquinoline compound as a promising, albeit moderately potent (IC₅₀: 0.9 μM), starting point for a medicinal chemistry program. researchgate.net

Initial chemical optimization focused on this scaffold, but synthetic accessibility and stereochemical integrity proved to be potential limitations. nih.gov This challenge prompted a significant structural transformation, leading chemists to identify and explore a novel dihydropyrimidinone lead-structure class. alfa-chemistry.comnih.govnih.gov This class of compounds, accessible through synthetic routes like the Biginelli reaction, offered greater flexibility for structure-activity relationship (SAR) exploration and provided a robust foundation for further development. nih.govnih.gov

Chemical Optimization and Design Principles

With the dihydropyrimidinone scaffold as the new focus, a systematic chemical optimization program was undertaken to enhance potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

A paramount achievement in the development of this compound was the dramatic enhancement of its inhibitory potency into the picomolar range. alfa-chemistry.comnih.gov This was accomplished by applying a key design principle: "freezing" the bioactive conformation of the inhibitor. alfa-chemistry.comnih.govnih.gov Researchers strategically introduced a methyl sulfone substituent onto the phenyl ring destined for the S2 pocket of the enzyme. alfa-chemistry.comnih.govnih.govrcsb.org This modification locked the molecule into a pre-organized, C-shaped conformation that is ideal for binding, thereby minimizing the entropic penalty upon interaction with the enzyme and significantly boosting potency. nih.govrsc.org The result was an inhibitor, this compound, with an exceptionally low IC₅₀ value of approximately 65-70 picomolar (pM). bioworld.comarctomsci.commedchemexpress.commedkoo.com

| Compound Stage | Key Structural Feature | HNE IC₅₀ |

|---|---|---|

| Initial HTS Hit (Hexahydroquinoline) | - | 0.9 μM researchgate.net |

| Early Pyridone Series (Compound 13) | 5-Cyano Substituent | Potent (Specific value not detailed) nih.gov |

| Precursor/Probe (BAY-678) | Dihydropyrimidinone Core | 20 nM medchemexpress.comtocris.comapexbt.com |

| Optimized Lead (this compound) | Methyl Sulfone Group | ~65 pM arctomsci.commedchemexpress.comglpbio.cn |

The high potency of the dihydropyrimidinone series is intrinsically linked to its unique binding mechanism with HNE. These inhibitors engage the enzyme via an induced-fit binding mode. alfa-chemistry.comnih.govnih.gov In its unbound (apo) state, the S2 subsite of HNE is merely a shallow groove, incapable of accommodating the inhibitor's large phenyl residue. nih.gov

However, upon binding, the inhibitor induces a significant conformational change in the enzyme. nih.govrsc.org Specifically, the amino acid residue Leu99B is displaced, which dramatically expands the S2 pocket. nih.gov This newly formed, deep lipophilic pocket is perfectly shaped to accept the inhibitor's northern para-cyanophenyl ring, while the southern trifluoromethylphenyl group extends deep into the S1 subsite. nih.govrsc.orgresearchgate.net This precise shape complementarity between the inhibitor and the induced enzyme conformation allows for exceptionally tight interactions, governed by van der Waals forces and a key hydrogen bond between the inhibitor's carbonyl oxygen and the Val216 backbone of HNE. nih.govresearchgate.net

A critical aspect of the optimization process was to ensure the lead compound possessed favorable metabolic stability and pharmacokinetic properties for potential in-vivo use. nih.govnih.gov The structure-activity relationship exploration revealed that certain functional groups were detrimental to stability. For instance, some ester-containing analogues in earlier series demonstrated susceptibility to hydrolytic enzymes. researchgate.net The dihydropyrimidinone scaffold offered advantages in this regard, and careful selection of substituents on the core structure led to compounds with improved metabolic profiles. alfa-chemistry.comnih.gov The final structure of this compound represents a culmination of this multi-parameter optimization, balancing extreme potency with the necessary stability for a clinical candidate. researchgate.net

Induced-Fit Binding Mode with HNE S1 and S2 Pockets

Evolution of HNE Inhibitors (e.g., from BAY-678 to this compound)

The development of this compound is a clear example of iterative drug design, evolving from earlier, potent precursors. A key milestone in this evolution was the compound BAY-678 . alfa-chemistry.comnih.gov Described as a fourth-generation inhibitor, BAY-678 is a highly potent (IC₅₀ = 20 nM) and selective, orally bioavailable HNE inhibitor that itself showed efficacy in preclinical models. researchgate.netmedchemexpress.com It served as a valuable chemical probe to validate the therapeutic concept. alfa-chemistry.commedchemexpress.com

This compound, considered a fifth-generation inhibitor, was developed directly from the foundation laid by BAY-678. researchgate.netnih.gov The primary structural divergence and the source of its dramatically improved potency is the incorporation of the methyl sulfone group on the phenyl ring that binds to the S2 pocket. alfa-chemistry.comnih.gov This single, strategic modification "froze" the bioactive conformation, boosting the inhibitory activity by more than 300-fold, from the nanomolar efficacy of BAY-678 to the picomolar potency of this compound, while maintaining high selectivity over other proteases. alfa-chemistry.comarctomsci.commedchemexpress.com

Molecular Mechanisms of Action of Bay 85 8501

Selective and Potent Inhibition of Human Neutrophil Elastase (HNE)

BAY-85-8501 demonstrates exceptional potency and selectivity in its inhibition of human neutrophil elastase (HNE), a serine protease implicated in various inflammatory pulmonary diseases. nih.govpatsnap.com This targeted action is crucial for re-establishing the protease-antiprotease balance that is often disrupted in such conditions. patsnap.com The compound's design, which involves locking the bioactive conformation, contributes to its high potency. nih.govresearchgate.net

The inhibitory potency of this compound against HNE is highlighted by its remarkably low IC50 values. Different studies have reported IC50 values of 65 pM and 70 pM. medchemexpress.combioworld.comfishersci.atdcchemicals.combioscience.co.ukadooq.com One study measured an IC50 value of 0.5 nM for HNE. acs.org The inhibition constant (Ki) for HNE has been determined to be 0.08 nM. nih.govmdpi.com This picomolar potency signifies a very strong inhibitory effect on the enzyme. nih.gov Even under conditions of oxidative stress, simulated by the presence of 1 mM hydrogen peroxide, the IC50 only shifted slightly to 140 pM, indicating good oxidative stability of the compound. researchgate.net

Table 1: In Vitro Potency of this compound against Human Neutrophil Elastase (HNE)

| Parameter | Value | Reference |

|---|---|---|

| IC50 | 65 pM | medchemexpress.comfishersci.atdcchemicals.combioscience.co.ukadooq.com |

| IC50 | 70 pM | bioworld.com |

| IC50 | 0.5 nM | acs.org |

| Ki | 0.08 nM | nih.govmdpi.com |

A key feature of this compound is its high selectivity for HNE over other related serine proteases. nih.govresearchgate.net This selectivity is critical to minimize off-target effects.

While HNE and proteinase 3 (PR3) are both neutrophil serine proteases with 56% sequence identity, their ligand binding sites have notable differences, leading to different inhibitor selectivities. biorxiv.org this compound demonstrates significantly lower potency against PR3 compared to HNE. acs.org One study reported an IC50 value of 101 nM for PR3, which is 200-fold higher than its IC50 for HNE in the same assay. acs.org Another study determined a dissociation constant (KD) of 47 nM using steady-state kinetics and 14 nM using flow kinetics for PR3. biorxiv.orguib.noresearchgate.net The calculated Ki value for PR3 was 50 nM. biorxiv.orguib.noresearchgate.net This indicates that while there is some interaction with PR3, this compound is substantially more potent against HNE. acs.org

Table 2: Comparison of this compound Inhibition against HNE and PR3

| Enzyme | IC50 | Ki | KD | Reference |

|---|---|---|---|---|

| HNE | 0.5 nM | 0.08 nM | - | nih.govacs.orgmdpi.com |

Research has shown that this compound exhibits no significant inhibition against a panel of 21 other related serine proteases at concentrations up to 30 µM. nih.govresearchgate.net This broad selectivity underscores the targeted nature of its inhibitory action on HNE. nih.govmdpi.com

Selectivity Profile Against Other Serine Proteases

Comparison with Proteinase 3 (PR3) Inhibition

Binding Kinetics and Residence Time

The interaction between this compound and HNE is characterized by rapid binding and a prolonged duration of action.

Studies on the binding kinetics of this compound to HNE have revealed a fast association rate (k_on) and a slow dissociation rate (k_off). The on-rate has been measured at 12.6 x 10^6 M⁻¹s⁻¹, which is comparable to the rapid binding of the endogenous inhibitor α1-proteinase inhibitor. nih.gov The off-rate was determined to be 1.0 x 10⁻³ s⁻¹. nih.gov This slow dissociation contributes to a long residence time of approximately 17 minutes on the HNE enzyme. nih.govresearchgate.netmdpi.com In contrast, its interaction with PR3 resulted in a calculated residence time of 5.2 minutes. biorxiv.orguib.no

Table 3: Binding Kinetics of this compound

| Target Enzyme | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Residence Time | Reference |

|---|---|---|---|---|

| HNE | 12.6 x 10^6 | 1.0 x 10⁻³ | ~17 minutes | nih.govresearchgate.netmdpi.com |

Residence Time on HNE

This compound, a potent and selective inhibitor of human neutrophil elastase (HNE), demonstrates a prolonged residence time on its target enzyme. nih.gov This extended duration of binding is a critical attribute, contributing to its sustained inhibitory effect. nih.gov Research has determined the residence time of this compound on HNE to be approximately 17 minutes. nih.gov This is achieved through an induced-fit binding mechanism, where the inhibitor forms tight interactions with the S1 and S2 pockets of the HNE active site. nih.govnih.gov

The binding kinetics of this compound have been quantified, revealing a rapid association rate (kon) and a slow dissociation rate (koff). nih.gov This combination results in the significant residence time, which is a key factor in its efficacy. nih.gov While the endogenous α1-proteinase inhibitor (α1-PI) exhibits a much longer residence time, leading to pseudo-irreversible binding, this compound's reversible yet prolonged interaction represents a significant advancement in synthetic HNE inhibitors. nih.gov

| Compound | kon [106 M-1s-1] | koff [10-3 s-1] | Residence Time [min] |

|---|---|---|---|

| This compound | Data not available in provided sources | Data not available in provided sources | ~17 |

| α1-proteinase inhibitor (α1-PI) | Data not available in provided sources | Data not available in provided sources | Very long (pseudo-irreversible) |

Impact on Neutrophil Extracellular Trap (NET) Formation

Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to trap and kill pathogens. nih.govfrontiersin.orgnih.gov However, excessive or dysregulated NET formation can contribute to tissue damage and inflammation in various diseases. nih.govdovepress.com

Neutrophil elastase (NE) plays a crucial role in the process of NET formation, known as NETosis. dovepress.comnih.gov During NETosis, NE translocates from azurophilic granules to the nucleus. dovepress.comnih.gov Once in the nucleus, NE cleaves histones, which are key proteins responsible for packaging DNA into chromatin. frontiersin.orgnih.gov This cleavage leads to chromatin decondensation, a critical step that allows the DNA to be released from the cell to form the NET scaffold. dovepress.comnih.govfrontiersin.org The activation of NE and its translocation are promoted by the production of reactive oxygen species (ROS). dovepress.com Studies have shown that both genetic knockout and pharmacological inhibition of NE in mice can prevent the formation of NETs. dovepress.com

As a potent inhibitor of HNE, this compound has been shown to inhibit the formation of NETs. nih.govanzsnevents.commonashhealth.org By blocking the enzymatic activity of NE, this compound prevents the necessary cleavage of histones and subsequent chromatin decondensation required for NET release. nih.govanzsnevents.commonashhealth.org

Preclinical Efficacy Studies of Bay 85 8501

Rodent Animal Models of Pulmonary Diseases

Acute Lung Injury (ALI)/Acute Respiratory Distress Syndrome (ARDS) Models

In rodent models designed to mimic Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS), BAY-85-8501 has shown promise in mitigating lung damage and inflammation. nih.govresearchgate.netfrontiersin.orgresearchgate.net These models are essential for understanding the compound's mechanism of action in the context of severe inflammatory lung conditions. nih.govresearchgate.net

Studies utilizing a human neutrophil elastase (HNE)-induced ALI model in mice revealed that this compound can completely prevent the onset of lung injury and the subsequent inflammatory response. researchgate.netmedchemexpress.com This protective effect is largely attributed to its strong inhibitory action against the initial tissue damage caused by HNE. researchgate.netmedchemexpress.com In a different model where lung injury was induced by porcine pancreatic elastase (PPE), an enzyme not inhibited by this compound, the compound could not prevent the primary injury. nih.govmedchemexpress.com However, it was still able to inhibit the activity of murine neutrophil elastase (MNE), which is a key driver of the secondary inflammatory response. researchgate.netmedchemexpress.com This indicates that while this compound's primary efficacy is against HNE-driven damage, it also possesses anti-inflammatory effects by targeting endogenous elastase activity. medchemexpress.combioworld.com

The efficacy of this compound in ALI models was quantified by measuring key biomarkers of lung injury and inflammation. In the HNE-induced injury model, a significant decrease in hemoglobin concentration in the bronchoalveolar lavage fluid (BALF), an indicator of lung hemorrhage and injury, was observed. researchgate.netmedchemexpress.com Furthermore, a significant reduction in the neutrophil count in the BALF was also noted, demonstrating the compound's anti-inflammatory properties. researchgate.netmedchemexpress.com

| Biomarker | Effect of this compound in HNE-induced ALI Model | Source |

| Hemoglobin Concentration | Significantly decreased | researchgate.netmedchemexpress.com |

| Neutrophil Count | Significantly decreased | researchgate.netmedchemexpress.com |

Prevention of Lung Injury and Inflammation

Emphysema Models (e.g., Porcine Pancreatic Elastase-induced)

In a murine model of emphysema induced by a single administration of porcine pancreatic elastase (PPE), this compound demonstrated significant therapeutic effects on the long-term consequences of the initial lung injury. bioworld.comresearchgate.netresearchgate.netersnet.org

Following the induction of emphysema with PPE, mice developed elevated right ventricular systolic pressure and right ventricular hypertrophy, which are signs of pulmonary hypertension, a common complication of severe lung disease. bioworld.comresearchgate.netresearchgate.netjcdr.net Treatment with this compound led to a significant reduction in both right ventricular pressure and hypertrophy. bioworld.comresearchgate.netresearchgate.net

| Parameter | Effect of this compound in PPE-induced Emphysema Model | Source |

| Right Ventricular Systolic Pressure | Significantly reduced | bioworld.comresearchgate.netresearchgate.net |

| Right Ventricular Hypertrophy | Significantly reduced | bioworld.comresearchgate.netresearchgate.net |

The structural and hemodynamic improvements observed with this compound treatment were associated with a significant enhancement in the exercise capacity of the emphysematous mice. bioworld.comresearchgate.netresearchgate.net This was measured by an increase in both the running distance and top speed achieved by the treated animals compared to the placebo group. researchgate.net This finding suggests that by mitigating the downstream cardiovascular consequences of emphysema, this compound can lead to functional improvements. bioworld.comresearchgate.netresearchgate.net

Reduction of Right Ventricular Pressure and Hypertrophy

Pulmonary Hypertension (PH) Models

The role of neutrophil elastase in tissue remodeling and inflammation has prompted investigations into the efficacy of this compound in animal models of pulmonary hypertension. researchgate.net

In preclinical models of pulmonary hypertension and emphysema, this compound has demonstrated protective effects on the right ventricle. In a rat model where pulmonary hypertension was induced by monocrotaline (B1676716) (MCT), treatment with this compound significantly reduced the elevated right ventricular systolic pressure and marked right ventricular hypertrophy. researchgate.netbioworld.com This intervention also led to an improvement in right ventricular dysfunction. researchgate.netbioworld.com

Similarly, in a porcine pancreatic elastase (pPE)-induced emphysema model in mice, which also leads to pulmonary hypertension, administration of this compound resulted in significant reductions in both right ventricular systolic pressure and right ventricular hypertrophy. bioworld.comresearchgate.net This attenuation of cardiac pathology was associated with improved exercise capacity in the treated animals. bioworld.comresearchgate.net

Table 1: Effect of this compound on Right Ventricular Parameters in PH Models

| Model | Species | Key Findings | Reference |

|---|---|---|---|

| Monocrotaline (MCT)-Induced PH | Rat | Significantly reduced right ventricular systolic pressure, right ventricular hypertrophy, and improved right ventricular dysfunction. | bioworld.com, researchgate.net |

| Porcine Pancreatic Elastase (pPE)-Induced Emphysema | Mouse | Significantly reduced right ventricular systolic pressure and right ventricular hypertrophy. | bioworld.com, researchgate.net |

The development of pulmonary hypertension in the monocrotaline (MCT) rat model is associated with an increase in the expression of inflammatory and remodeling markers in the lungs, including Interleukin-8 (IL-8), Osteopontin, and TIMP-1. researchgate.netbioworld.com Treatment with this compound demonstrated significant anti-inflammatory and anti-remodeling effects by reducing these markers in both the lungs and the right ventricle. researchgate.netbioworld.com

Table 2: Effect of this compound on Inflammatory Markers in a Rat PH Model

| Model | Marker(s) | Effect of this compound | Reference |

|---|---|---|---|

| Monocrotaline (MCT)-Induced PH | IL-8, Osteopontin, TIMP-1 | Reduced the increased expression of these markers in the lung. | bioworld.com, researchgate.net |

Attenuation of Right Ventricular Hypertrophy and Dysfunction

In Vitro Studies on Cellular Mechanisms

In vitro studies have been conducted to elucidate the specific cellular mechanisms through which this compound exerts its effects.

Neutrophil Extracellular Traps (NETs) are web-like structures of DNA and proteins released by neutrophils that can contribute to inflammation and tissue damage. frontiersin.org this compound has been shown in vitro to reduce the formation of NETs from human primary neutrophils following stimulation with phorbol (B1677699) myristate acetate (B1210297) (PMA), a known inducer of NETosis. nih.gov This inhibitory action on NET formation is a key aspect of its anti-inflammatory potential. frontiersin.orgnih.govanzsnevents.com

The fundamental mechanism of this compound is the inhibition of neutrophil elastase, a protease that can degrade components of the extracellular matrix, such as elastin (B1584352). researchgate.net Preclinical studies have confirmed its ability to prevent the direct damage caused by this enzyme. In a model of acute lung injury (ALI) induced by the administration of human neutrophil elastase, this compound was able to completely prevent the development of lung injury and inflammation. mdpi.comglpbio.cn

Clinical Research and Therapeutic Potential of Bay 85 8501

Clinical Development Status: Phase II Trials

BAY-85-8501 has been evaluated in a Phase IIa clinical trial. clinicaltrialsregister.euersjournals.comresearchgate.net This stage of research is designed to assess the safety, tolerability, and preliminary efficacy of a new drug in a patient population with the target disease. clinicaltrialsregister.euclinicaltrials.gov The trial, identified by codes such as NCT01818544 and EudraCT 2012-004491-18, was completed, with the global end of trial date reported as June 13, 2014. clinicaltrialsregister.euclinicaltrials.gov Further studies with a longer treatment duration have been suggested to be necessary to fully evaluate the potential clinical efficacy of the compound. ersjournals.comnih.gov

The primary sponsor for the Phase IIa clinical trial of this compound was Bayer HealthCare AG. clinicaltrialsregister.euhra.nhs.ukclinicaltrialsregister.eu This organization was responsible for the trial, with contact information provided for inquiries related to the study. clinicaltrialsregister.euclinicaltrialsregister.eu

The clinical investigation of this compound was structured as a multicenter, randomized, double-blind, placebo-controlled, parallel-group study. ersjournals.comnih.govresearchgate.net This design is considered a high standard in clinical research, aimed at minimizing bias. Ninety-four patients were enrolled and randomized into two groups to receive either this compound or a placebo. ersjournals.comnih.gov

Table 1: Phase IIa Trial Design for this compound

| Trial Characteristic | Description | Source(s) |

| Phase | IIa | clinicaltrialsregister.euersjournals.comresearchgate.net |

| Design | Randomized, Double-blind, Placebo-controlled, Parallel Group | ersjournals.comnih.govresearchgate.net |

| Primary Objective | To assess the safety and tolerability of this compound versus placebo. | clinicaltrials.govnih.govbayer.com |

| Patient Population | Patients with non-Cystic Fibrosis Bronchiectasis (non-CF BE). | clinicaltrialsregister.euclinicaltrials.govbayer.com |

| Enrollment | 94 patients randomized (47 per group). | ersjournals.comnih.gov |

| Trial Identifiers | NCT01818544, EudraCT 2012-004491-18 | clinicaltrialsregister.euclinicaltrials.gov |

Sponsor Organizations

Investigated Therapeutic Areas

Clinical research for this compound has been focused on pulmonary diseases characterized by chronic inflammation and tissue damage mediated by neutrophils. ersjournals.comnih.gov The compound acts as a selective and reversible inhibitor of human neutrophil elastase (HNE), an enzyme implicated in the pathology of certain lung conditions. nih.govhra.nhs.uk

The primary indication investigated in the Phase IIa trial for this compound was non-cystic fibrosis bronchiectasis (non-CF BE). clinicaltrialsregister.euersjournals.comnih.gov This is a chronic respiratory disease characterized by permanent dilation of the airways, persistent cough, and recurrent infections, where human neutrophil elastase is considered a key mediator of tissue destruction. nih.govhra.nhs.ukd-nb.info The trial aimed to determine if inhibiting this enzyme could provide a therapeutic benefit for this patient population. hra.nhs.uk

The primary objective of the 28-day Phase IIa study was to assess the safety and tolerability of this compound in patients with non-CF BE. ersjournals.comnih.govbayer.com The results indicated that the compound had a favorable safety and tolerability profile. researchgate.netnih.gov Treatment-emergent adverse events (TEAEs) were reported in both the this compound and placebo groups, with the majority being mild or moderate. researchgate.net

Table 2: Overview of Treatment-Emergent Adverse Events (TEAEs) in the Phase IIa Trial

| Group | Patients with TEAEs | Percentage of Group | Serious TEAEs (Not Study-Drug Related) | Source(s) |

| This compound | 31 of 47 | 66% | 3 | ersjournals.comnih.govresearchgate.net |

| Placebo | 36 of 47 | 77% | 1 | ersjournals.comnih.govresearchgate.net |

A secondary objective of the clinical trial was to investigate the effects of this compound on various inflammatory and tissue damage biomarkers. nih.govbayer.com The study found a statistically significant decrease in human neutrophil elastase (HNE) activity in the blood of patients treated with this compound compared to the placebo group (P = 0.0250). researchgate.netnih.gov However, there were no significant changes observed in NE activity and concentration in sputum. ersjournals.comd-nb.infoersnet.org For other biomarkers, no significant differences were found between the treatment groups, with the exception of a small increase in the level of interleukin-8 (CXCL8) in the sputum of the this compound group. researchgate.netnih.gov

Table 3: Effects of this compound on Key Inflammatory Biomarkers

| Biomarker | Matrix | Finding | Source(s) |

| Neutrophil Elastase (NE) Activity | Blood (after zymosan challenge) | Significantly decreased with this compound treatment compared to placebo. | researchgate.netnih.gov |

| Neutrophil Elastase (NE) Activity & Concentration | Sputum | No significant changes compared to placebo. | ersjournals.comersnet.org |

| Interleukin-8 (CXCL8) | Sputum | Small increase in the this compound group. | researchgate.netnih.gov |

Non-Cystic Fibrosis Bronchiectasis (non-CF BE)

Outcomes Related to Pulmonary Function and Quality of Life

Clinical research into this compound has provided specific insights into its effects on pulmonary function and patient-reported quality of life, primarily from a phase 2a trial involving patients with non-cystic fibrosis bronchiectasis (non-CF BE). nih.gov This randomized, double-blind, placebo-controlled study administered 1 mg of this compound daily for 28 days. nih.gov

The findings from this trial indicated no significant changes in pulmonary function parameters from the beginning to the end of the treatment period. nih.goversnet.org Similarly, the study did not find any improvement in health-related quality of life for the patients receiving this compound compared to the placebo group. nih.goversnet.org Despite demonstrating a favorable safety profile and a significant reduction in neutrophil elastase (NE) activity in whole blood, the inhibitor did not translate these effects into measurable benefits for lung function or patient well-being within the study's timeframe. nih.govresearchgate.netersnet.orgnih.gov The lack of change in sputum NE activity suggested a potential issue with target engagement within the lungs. ersnet.orgresearchgate.net

Table 1: Summary of Phase 2a Trial Outcomes for this compound in Non-CF Bronchiectasis

| Outcome Measure | Result | Citation |

| Pulmonary Function Parameters | No significant changes from baseline to end of treatment. | nih.goversnet.orgnih.gov |

| Health-Related Quality of Life | No improvement observed in the treatment group versus placebo. | nih.goversnet.orgresearchgate.net |

| Sputum NE Activity | No significant changes reported. | ersnet.orgresearchgate.net |

| Blood NE Activity | Significant reduction compared to placebo. | ersnet.orgnih.gov |

Other Potential Applications

While initial trials in bronchiectasis did not show clinical efficacy in lung function, the mechanism of this compound as a potent human neutrophil elastase (HNE) inhibitor suggests its potential relevance in a range of other inflammatory conditions where HNE plays a key pathological role. nih.govncats.io

Human neutrophil elastase is considered a key protease in matrix degradation and is implicated in the pathology of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). nih.govncats.iotandfonline.com Preclinical research has demonstrated the potential of this compound in this area. researchgate.netresearchgate.netmdpi.com In a rodent model of ALI, this compound was shown to be efficacious. nih.govncats.io Specifically, when administered before the insult, it was able to fully prevent the development of NE-induced lung injury and subsequent inflammation. researchgate.netmdpi.comresearchgate.net This suggests that by inhibiting HNE, this compound could re-establish the critical protease-antiprotease balance that is disrupted in ALI/ARDS. nih.gov

Chronic Obstructive Pulmonary Disease (COPD) is another major pulmonary disease where high HNE activity is observed. nih.govncats.io The excessive activity of neutrophil elastase is associated with the tissue damage characteristic of COPD. physiology.org Consequently, HNE is recognized as a potential therapeutic target for managing the disease. nih.govncats.ioersnet.org this compound, as a potent and selective HNE inhibitor, has been identified as a potential treatment for pulmonary diseases including COPD. nih.govijbs.com While specific clinical trial data in COPD patients for this compound is not extensively published, its development was based on its potential to address inflammatory pulmonary conditions like COPD. nih.govbiorxiv.org

The pathophysiology of sepsis is complex and often involves overwhelming inflammation and multi-organ damage. patsnap.com Research has identified neutrophil extracellular trap (NET) formation, a process involving neutrophil elastase, as a key contributor to inflammation and coagulation issues in sepsis. patsnap.com Studies have pinpointed targeting neutrophil elastase as a promising therapeutic strategy to inhibit these harmful NETs. patsnap.com While direct studies on this compound in sepsis are limited, other NE inhibitors like Sivelestat have shown promise in animal models of sepsis by improving survival and organ function. ijbs.com This provides a strong rationale for investigating potent NE inhibitors such as this compound as a potential treatment to mitigate the inflammatory cascade in sepsis. patsnap.com

Anti-neutrophil cytoplasmic antibody (ANCA)-associated vasculitis (AAV) and Systemic Lupus Erythematosus (SLE) are autoimmune diseases where neutrophil activation and dysregulation are increasingly recognized as central to their pathogenesis. nih.govshmabstracts.org In AAV, autoantibodies target neutrophil enzymes like myeloperoxidase (MPO) and proteinase 3 (PR3), leading to inflammation of small blood vessels. nih.gov A key pathological process in AAV is the formation of NETs, which exposes these autoantigens and perpetuates the inflammatory cycle. nih.gov Since neutrophil elastase is crucial for NET formation, its inhibition is a logical therapeutic target. nih.gov this compound has been highlighted as a promising candidate to block NET formation in AAV due to its potent NE inhibition. nih.gov

The connection to SLE is also rooted in neutrophil activation. shmabstracts.org A subset of SLE patients also present with ANCA, and there are rare but documented overlap syndromes of SLE and AAV. shmabstracts.orgacrabstracts.orgjournaljammr.com In these cases, neutrophil activation is thought to be a precipitating factor. shmabstracts.org Given that NE inhibitors like this compound can modulate a key function of neutrophils, they may have implications for controlling the inflammatory processes common to both SLE and ANCA-vasculitis. nih.govshmabstracts.org

Potential in Cancer Therapy (Sensitizing Tumors, Enhancing Immunotherapy)

The role of neutrophil elastase (NE) and the neutrophil extracellular traps (NETs) they help create in the tumor microenvironment has brought the inhibitor this compound into focus as a potential adjunct in cancer therapy. researchgate.netmdpi.com NETs are web-like structures of DNA, histones, and granular proteins, including NE, that can form a protective barrier around tumor cells. researchgate.net This barrier can shield tumors from the effects of both radiotherapy and immunotherapy. researchgate.netmdpi.com

Research has indicated that inhibitors of NE, such as this compound, can disrupt these protective NETs. researchgate.netmdpi.com By breaking down this shield, it is hypothesized that tumors could be re-sensitized to treatments. Specifically, studies have suggested that this approach could enhance the effectiveness of immune checkpoint inhibitors that target PD-1 and CTLA-4. researchgate.netmdpi.com This has been noted in the context of colorectal and pancreatic cancers. researchgate.net Furthermore, some in vitro research has shown that this compound can reduce the formation of NETs in human neutrophils, which is a key process in creating the pro-tumorigenic microenvironment. frontiersin.orgnih.gov

Table 1: Research Findings on this compound in Cancer Therapy Context

| Research Area | Finding | Referenced Cancers | Citations |

|---|---|---|---|

| Tumor Protection | NETs, containing NE, can form a physical barrier, shielding tumor cells from radiotherapy and immunotherapy. | General, Colorectal, Pancreatic | researchgate.net, mdpi.com |

| Therapeutic Sensitization | NE inhibitors like this compound can disrupt NETs, potentially sensitizing tumors to radiation. | Colorectal, Pancreatic | researchgate.net, mdpi.com |

| Immunotherapy Enhancement | Disruption of NETs by NE inhibitors may enhance the efficacy of immune checkpoint inhibitors (anti-PD-1, anti-CTLA-4). | Colorectal, Pancreatic | researchgate.net, mdpi.com |

| NET Formation | this compound has been demonstrated to decrease the formation of NETs in in-vitro studies with human neutrophils. | Not specific | frontiersin.org, nih.gov |

Challenges and Future Directions in Clinical Translation

Despite the therapeutic potential of this compound, particularly in pulmonary diseases where it has undergone phase II clinical trials, several challenges hinder its straightforward clinical translation. researchgate.netmdpi.com These challenges span from target engagement within the specific microenvironment of the lungs to broader questions about the sufficiency of its mechanism of action and the complex biology of neutrophils.

Target Engagement in the Lung

A significant hurdle for orally administered NE inhibitors like this compound is achieving sufficient concentration and activity at the site of inflammation within the lungs. researchgate.netersnet.orgersnet.org Clinical trials in non-cystic fibrosis bronchiectasis (NCFB) have shown that while this compound can significantly decrease NE activity in the blood, it has failed to produce a corresponding reduction in sputum NE activity. researchgate.netersnet.org This indicates a lack of target engagement in the lung, which is a critical limitation as NE in the airways is thought to be a major driver of disease pathology. ersnet.orgersnet.org This failure to impact local NE activity likely contributes to the observed lack of improvement in pulmonary function or quality of life in these trials. researchgate.netersnet.org

Development of Polypharmacological Agents

Given the limitations of selective NE inhibition, there is growing interest in developing polypharmacological agents. acs.orguib.nonih.gov These are molecules designed to interact with multiple targets. In this context, an ideal agent might inhibit not only NE but also other damaging neutrophil serine proteases like PR3. acs.orguib.nonih.gov The structural similarity between NE and PR3 suggests that developing dual inhibitors is a feasible strategy. acs.orguib.no Scaffolds like the dihydropyrimidinone core of this compound are being investigated for their potential to be adapted into such polypharmacological drugs, which could offer a more comprehensive and effective treatment for neutrophilic inflammatory diseases. acs.orguib.nonih.gov

Pharmacological and Biochemical Aspects

Interaction with HNE Active Site

The high potency and selectivity of BAY-85-8501 are attributed to its unique binding mode within the active site of the HNE enzyme. nih.govncats.io The compound demonstrates picomolar potency, with a reported IC50 value of 65 pM. medchemexpress.com This strong inhibition is achieved by locking the molecule's bioactive conformation, a strategy enhanced by a strategically placed methyl sulfone substituent. nih.govnih.govalfa-chemistry.com Studies have confirmed that the inhibition is competitive with the substrate, indicating that this compound binds directly to the active site of the enzyme. researchgate.net

The binding of this compound to HNE is not a simple lock-and-key interaction but rather occurs through an induced-fit mechanism. nih.govnih.govncats.io In the unbound (apo) state of HNE, the S2 subsite is merely a shallow groove, insufficient to accommodate the inhibitor. nih.gov However, upon binding of the inhibitor, a significant conformational change is induced. nih.govrsc.org Specifically, the amino acid residue Leu99B rotates toward the bulk solvent, which expands the lipophilic S2 pocket into a larger subsite. nih.gov This movement creates a binding geometry that is ideally suited to accommodate the inhibitor, allowing for tight interactions. nih.govresearchgate.net This induced-fit model, which creates a "frozen" bioactive conformation, is a key factor in the compound's high potency and selectivity. nih.govrsc.orgacs.org

Once the active site has been conformationally adjusted, this compound fits precisely into the S1 and S2 subsites of HNE, driven by shape complementarity. nih.govrsc.org The molecule orients itself like a clamp, with its two phenyl moieties directed perpendicularly away from the central dihydropyrimidinone core. nih.gov

S1 Pocket Interaction : The hydrophobic S1 subsite is fully occupied by the southern meta-(trifluoromethyl)phenyl moiety of the inhibitor. nih.gov

S2 Pocket Interaction : The newly expanded, lipophilic S2 pocket accommodates the northern para-cyanophenyl moiety. nih.gov

Hydrogen Bonding : The binding is further stabilized by a strong hydrogen bond (3.1 Å) formed between the equatorial C2 carbonyl oxygen of the inhibitor's central pyrimidine (B1678525) ring and the backbone amide of Val216 in the HNE enzyme. nih.gov

This precise fit and the combination of hydrophobic and hydrogen bond interactions account for the tight and stable binding of this compound to the HNE active site. nih.govnih.govalfa-chemistry.com

Induced-Fit Binding Mechanism

Metabolic Stability and Pharmacokinetics in Preclinical Models

Preclinical studies in animal models have demonstrated that this compound possesses favorable pharmacokinetic properties, including good metabolic stability and oral bioavailability. nih.govportico.org

The chemical structure of this compound was optimized to enhance its metabolic stability. Early dihydropyrimidinone compounds showed medium clearance in rodents due to oxidation at the C4 position. nih.gov The addition of an electron-withdrawing methyl sulfone substituent at the C2′ position of the northern phenyl ring in this compound resulted in significant metabolic stabilization. nih.govresearchgate.net

This structural modification led to low clearance and an improved half-life in preclinical rat models. nih.govresearchgate.net These favorable pharmacokinetics support the potential for once-daily oral administration. portico.org

Table 1: Pharmacokinetic Profile of this compound in Rats

An important aspect of the preclinical profile of this compound is its lack of significant inhibitory activity against cytochrome P450 (CYP) isoforms. nih.govresearchgate.netresearchgate.net CYPs are a major family of enzymes responsible for the metabolism of many drugs, and their inhibition can lead to adverse drug-drug interactions. xenotech.com this compound was found to have no inhibitory potency towards key CYP isoforms, suggesting a low risk for such interactions. nih.govportico.org This represents a significant improvement over earlier generations of HNE inhibitors. nih.gov

Low Clearance and Improved Half-Life

Biochemical Pathways Modulated by HNE Inhibition (General Context)

Human neutrophil elastase is a highly active serine protease stored in the azurophil granules of neutrophils. nih.govresearchgate.net Its primary physiological roles include the degradation of foreign proteins, such as those on the outer cell wall of bacteria, and the breakdown of structural proteins in the body's own extracellular matrix, like elastin (B1584352) and collagen. nih.govresearchgate.net

In inflammatory diseases such as chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and bronchiectasis, there is an imbalance between proteases like HNE and their endogenous inhibitors (e.g., alpha-1 antitrypsin). nih.govnih.govalfa-chemistry.comtandfonline.com This overshooting HNE activity leads to excessive degradation of lung tissue and perpetuates inflammation. nih.govresearchgate.net Inhibition of HNE is intended to re-establish this critical protease-antiprotease balance. nih.govnih.govalfa-chemistry.com By blocking HNE, inhibitors can prevent the pathological breakdown of the matrix and modulate inflammatory responses. researchgate.netbioworld.com

Inhibition of HNE can also affect other signaling pathways. For instance, the lipid peroxidation product 4-hydroxy-2-nonenal (HNE) has been shown to modulate pathways involving reactive oxygen species (ROS) generation, the thioredoxin (Trx) system, and mitogen-activated protein kinases (MAPK) like p38. ashpublications.orgresearchgate.nettandfonline.com While these studies focus on the aldehyde "HNE" and not the enzyme "HNE", the inflammatory environment where the enzyme is active is rich in such signaling molecules. The inhibition of the enzyme HNE is part of a broader strategy to reduce inflammation and its downstream cellular consequences, which include the activation of various pro-inflammatory and cell death pathways. scientificarchives.comnih.gov

Impact on Inflammatory Cascades

This compound, a selective and reversible inhibitor of human neutrophil elastase (HNE), demonstrates significant anti-inflammatory effects in animal models. ijbs.commedchemexpress.com As an HNE inhibitor, it serves to re-establish the protease-antiprotease balance, which is often disrupted in inflammatory conditions. nih.gov Neutrophil serine proteases (NSPs), including HNE, are pivotal enzymes in inflammation and the immune response. ijbs.com They are integral to regulating the bioavailability of chemokines and cytokines. ijbs.com

The inhibition of HNE by compounds like this compound can prevent the activation of various bioactive proteases and the degradation of endogenous proteinase inhibitors. nih.gov This action is crucial as NSPs can activate and process inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-8. ijbs.com In preclinical models of acute lung injury, this compound has been shown to prevent the development of lung injury and inflammation induced by HNE. mdpi.com

Furthermore, the inflammatory process in certain diseases is marked by neutrophil activation and the release of their granular contents, including NSPs. ijbs.com This release contributes to a cycle of inflammation that can lead to tissue damage. ijbs.com this compound's inhibitory action on HNE interrupts this cycle. medchemexpress.commdpi.com The compound has also been identified as a fifth-generation NE inhibitor, developed from earlier versions to have improved characteristics. ijbs.com

In a rat model of acute respiratory distress syndrome (ARDS), pretreatment with PHP-303 (formerly this compound) was shown to reduce acute lung injury and respiratory failure. This effect was accompanied by a significant reduction in the recruitment of inflammatory cells, including neutrophils, to the lungs.

Downstream Effects on Cytokines and Chemokines

The activity of neutrophil serine proteases (NSPs), particularly human neutrophil elastase (HNE), directly influences the production and activation of various cytokines and chemokines that drive inflammatory responses. mdpi.comersnet.org HNE can process and activate pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-8. ijbs.com The inhibition of HNE by this compound is therefore expected to modulate the levels and activity of these critical inflammatory mediators.

Neutrophil serine proteases are involved in the regulation of both the production and activation of IL-8, TNF-α, and IL-1β, either directly or through interactions with specific receptors that initiate transcription cascades. mdpi.com By inhibiting HNE, this compound can interfere with these processes, leading to a reduction in the pro-inflammatory signaling cascade. medchemexpress.commdpi.com

In a rat model of ARDS, administration of PHP-303 (formerly this compound) led to a marked decrease in the levels of the pro-inflammatory cytokine IL-6 in bronchoalveolar lavage fluid. This demonstrates a direct downstream effect of HNE inhibition on cytokine levels at the site of inflammation.

While a phase 2a clinical trial in patients with bronchiectasis showed that oral this compound reduced active NE in the blood, it did not lead to significant changes in inflammatory biomarkers in the sputum. mdpi.comersnet.orgnih.gov This suggests that the systemic effects on cytokines may not always translate to localized changes in the lungs in all patient populations or disease states. ersnet.orgersnet.orgersnet.org

Table 1: Impact of PHP-303 (this compound) on Inflammatory Markers in a Rat ARDS Model

| Inflammatory Marker | Effect of PHP-303 (this compound) | Reduction Percentage | Source |

|---|---|---|---|

| Neutrophil Recruitment (in BALF) | Significantly Reduced | 95% | |

| Interleukin-6 (IL-6) (in BALF) | Markedly Reduced | 71% | |

| Myeloperoxidase (MPO) (in BALF) | Reduced | 34% |

Influence on Matrix Degradation and Remodeling

Human neutrophil elastase (HNE) is a primary driver of extracellular matrix (ECM) degradation. mdpi.comnih.gov It is a potent protease capable of breaking down key structural proteins such as elastin and collagen. nih.govmdpi.com This enzymatic activity plays a central role in tissue remodeling processes, which can become pathological in chronic inflammatory diseases. nih.govmdpi.com The inhibition of HNE by this compound directly counteracts this degradative process, helping to preserve tissue integrity. ijbs.com

HNE's influence extends beyond direct matrix degradation; it also activates matrix metalloproteinases (MMPs) and deactivates their natural inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). nih.goversnet.org This dual action amplifies the breakdown of the ECM. ersnet.org MMPs, a family of zinc-dependent enzymes, are themselves capable of degrading nearly all components of the ECM and are crucial in both physiological and pathological tissue remodeling. mdpi.comfrontiersin.orgscielo.br By preventing the activation of MMPs, this compound can indirectly reduce their contribution to matrix destruction. ersnet.org

The excessive activity of proteases like HNE and MMPs, coupled with a deficiency in their inhibitors, contributes to increased inflammation, extracellular matrix degradation, and tissue damage. mdpi.com This imbalance is a hallmark of several chronic lung diseases. mdpi.comersnet.org this compound, by restoring the protease-antiprotease balance, mitigates the excessive elastin proteolysis that severely impacts organ tissue integrity. ijbs.com

Research has shown that an imbalance between MMPs and TIMPs is implicated in the progression of numerous diseases. mdpi.com While this compound directly targets HNE, its downstream effects on the MMP/TIMP system are a critical component of its pharmacological profile in mitigating tissue remodeling and damage. nih.goversnet.org

Table 2: Key Proteins in Matrix Degradation and Remodeling Influenced by HNE

| Protein/Family | Function | Interaction with HNE | Source |

|---|---|---|---|

| Elastin | Provides elasticity to tissues | Directly degraded by HNE | nih.govmdpi.com |

| Collagen | Provides structural support to tissues | Directly degraded by HNE | nih.govmdpi.com |

| Matrix Metalloproteinases (MMPs) | Degrade various ECM components | Activated by HNE | nih.goversnet.org |

| Tissue Inhibitors of Metalloproteinases (TIMPs) | Inhibit MMP activity | Degraded by HNE | nih.gov |

Advanced Research Methodologies and Techniques

In Vitro Enzyme Activity Assays (e.g., Fluorogenic Peptide Substrates)

The inhibitory capacity of BAY-85-8501 against human neutrophil elastase (HNE) is primarily determined using in vitro enzyme activity assays. nih.gov A common method involves the use of a fluorogenic peptide substrate, such as MeOSuc-Ala-Ala-Pro-Val-AMC. nih.govbiorxiv.org In this assay, the enzymatic activity of HNE is measured by monitoring the cleavage of the substrate, which results in the release of a fluorescent molecule (AMC). The assay is conducted at a physiological pH of 7.4. nih.gov

The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov For this compound, the reported IC50 value for HNE is exceptionally low, at 0.065 nM, indicating picomolar potency. nih.govoaepublish.com This high potency is a key characteristic of the compound. Some studies have reported slightly different but still potent IC50 values, such as 0.5 nM. acs.org The inhibitory activity of this compound has also been compared to other HNE inhibitors like Alvelestat and Sivelestat. tandfonline.com

These assays are not only used to determine the potency against the target enzyme but also to assess selectivity. The activity of this compound is tested against other related proteases, such as proteinase 3 (PR3), to ensure it specifically inhibits HNE. acs.org For instance, the IC50 of this compound for PR3 was found to be 101.0 ± 9.0 nM, demonstrating its high selectivity for HNE over PR3. acs.org

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme | Substrate | IC50 Value | Reference |

|---|---|---|---|

| Human Neutrophil Elastase (HNE) | MeOSuc-AAPV-AMC | 0.065 nM | nih.govoaepublish.com |

| Human Neutrophil Elastase (HNE) | MeOSuc-AAPV-AMC | 0.5 ± 0.1 nM | acs.org |

Cell-Based Assays (e.g., Neutrophil NET Formation)

Cell-based assays are critical for understanding the effects of this compound in a more physiologically relevant context. A key assay in this regard is the measurement of neutrophil extracellular trap (NET) formation. frontiersin.org NETs are web-like structures composed of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens. mdpi.com However, excessive NET formation can contribute to tissue damage in inflammatory diseases. frontiersin.org

Research has shown that this compound can inhibit NET formation in human primary neutrophils stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA), a potent activator of neutrophils. frontiersin.org In one study, this compound was shown to significantly inhibit human neutrophil elastase at concentrations of 12.5, 25, and 50 µM. medchemexpress.com This inhibition of NETosis is a crucial aspect of its potential therapeutic effect in diseases characterized by neutrophil-driven inflammation. frontiersin.orgresearchgate.net The mechanism involves preventing neutrophil elastase from breaking down the actin cytoskeleton, a necessary step for NET release. frontiersin.org

Animal Models for Disease Pathophysiology

Animal models are indispensable for evaluating the in vivo efficacy of this compound in various disease states. Rodent models of acute lung injury (ALI) are commonly used. nih.govnih.gov In these models, lung injury is induced by the direct instillation of human neutrophil elastase (HNE) or other inflammatory stimuli. medchemexpress.com

Studies have demonstrated that oral administration of this compound prior to HNE instillation can effectively prevent the development of lung injury and subsequent inflammation. medchemexpress.com In a mouse model of HNE-induced lung hemorrhage, this compound showed a dose-dependent reduction in hemoglobin concentration in the bronchoalveolar lavage fluid, indicating protection against lung damage. medchemexpress.com A significant effect on neutrophil count was also observed. medchemexpress.com

Furthermore, this compound has been investigated in a rat model of monocrotaline-induced pulmonary arterial hypertension, where it demonstrated efficacy in reducing cardiac remodeling and improving cardiac function. researchgate.net Animal models have also been instrumental in validating its potential in treating MPO-ANCA associated vasculitis, where it reduced glomerular injury and inflammation. frontiersin.org These studies provide in vivo proof-of-concept for the therapeutic potential of this compound in pulmonary and inflammatory diseases. mdpi.compatsnap.com

Table 2: Efficacy of this compound in Animal Models

| Animal Model | Disease | Key Findings | Reference |

|---|---|---|---|

| Mouse | HNE-induced Acute Lung Injury | Dose-dependent prevention of lung hemorrhage and inflammation. | medchemexpress.com |

| Rat | Monocrotaline-induced Pulmonary Arterial Hypertension | Decreased cardiac remodeling and amelioration of cardiac function. | researchgate.net |

Bioinformatic and Computational Approaches

Bioinformatic and computational methods have played a significant role in the discovery and optimization of this compound, as well as in understanding its interactions with its target.

Transcriptomic Analysis and Drug Repositioning

While specific transcriptomic analyses leading directly to the discovery of this compound are not detailed in the provided context, this approach is highly relevant for identifying diseases where HNE inhibitors could be beneficial. Transcriptomic analysis of diseases like sepsis has identified neutrophil extracellular trap (NET) formation as a key pathological pathway. patsnap.com This finding supports the repositioning of HNE inhibitors like this compound for such conditions. patsnap.com By analyzing gene expression profiles in disease states, researchers can identify dysregulated pathways involving HNE, thereby providing a rationale for targeted therapy. patsnap.compatsnap.com

Molecular Docking and Dynamics Simulations (e.g., MMPBSA, MSλD)

Molecular docking and dynamics simulations have been crucial for understanding the binding mode of this compound to HNE. researchgate.net These computational techniques allow for the visualization and analysis of the interactions between the inhibitor and the active site of the enzyme at an atomic level. umpr.ac.id

Studies have shown that this compound binds to HNE through an induced-fit mechanism, where the protein conformation changes to accommodate the ligand. nih.govnih.gov This results in tight interactions with the S1 and S2 pockets of the HNE active site. nih.gov The methyl sulfone substituent on the inhibitor plays a key role in "locking" the bioactive conformation, which contributes to its high potency. nih.govnih.gov

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations have been used to estimate the binding free energies of inhibitors to HNE. researchgate.netnih.govrsc.org These calculations provide a more quantitative measure of binding affinity than docking scores alone. researchgate.net Furthermore, advanced techniques like multisite λ-dynamics (MSλD) have been employed to predict the binding affinities of related compounds and assess their polypharmacological potential, for instance, by comparing their binding to HNE and PR3. acs.org However, one study using molecular dynamics simulations suggested that this compound may dissociate from an auto-processed form of HNE (tcHNE), potentially rendering it inactive against this form. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies have been fundamental to the development of this compound. nih.govtandfonline.comdntb.gov.ua These studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. The goal is to identify the key structural features required for potent and selective inhibition.

The development of this compound emerged from the optimization of a novel dihydropyrimidinone lead structure. nih.gov SAR studies focused on different parts of the molecule, including the eastern and western regions of the dihydropyrimidinone core. nih.gov For example, the introduction of a methyl sulfone group at the C2' position of the phenyl ring was a critical modification that locked the molecule in its bioactive conformation, leading to a significant boost in potency. nih.gov The exploration of various substituents at the N3 position and on the phenyl ring helped to fine-tune the compound's properties, including its inhibitory potency, lipophilicity, and metabolic stability. nih.gov These systematic medicinal chemistry efforts ultimately led to the identification of this compound as a highly potent and selective HNE inhibitor with favorable drug-like properties. researchgate.net

Table 3: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| Alvelestat |

| Sivelestat |

| MeOSuc-Ala-Ala-Pro-Val-AMC |

| Phorbol 12-myristate 13-acetate (PMA) |

| Monocrotaline (B1676716) |

| Alpha-1 antitrypsin |

| Freselestat |

| BAY-678 |

| Elafin |

| BAY-8040 |

| CIT-013 |

| Metformin |

| Eculizumab |

| Tocilizumab |

| Fostamatinib |

| SKQ1 |

| Colchicine |

| BB-Cl-Amidine |

| GSK484 |

| Disulfiram |

| DNase I |

| ONO-5046 |

| ONO-6818 |

| AZD6553 |

| Sivelestat (Elaspol 100) |

| Prolastin |

| ZINC000003015356 |

| N7F |

Clinical Trial Methodologiesnih.govclinicaltrialsregister.euersjournals.com

A critical component of the clinical trial methodology for this compound involved the analysis of specific biological markers (biomarkers) to measure the drug's activity and its impact on inflammatory processes. bayer.comresearchgate.net These biomarkers were assessed in samples of blood, sputum, and/or urine. nih.govresearchgate.net

Human Neutrophil Elastase (HNE) Activity: To assess the pharmacological activity of this compound, a key biomarker was human neutrophil elastase (HNE) activity in the blood. nih.gov A zymosan stimulation method was used, where a blood sample is challenged with zymosan to induce the release of HNE from neutrophils. nih.govresearchgate.net In a phase 2a trial, HNE activity in blood following this challenge was shown to decrease significantly in the group treated with this compound compared to the placebo group. nih.gov However, the same trial did not find significant changes in HNE activity or concentration directly within the sputum. ersjournals.comresearchgate.net

Interleukin-8 (IL-8): Interleukin-8 (IL-8), a chemoattractant for neutrophils, is a key inflammatory biomarker often elevated in chronic lung diseases. mdpi.comersnet.org In the clinical trial for this compound, IL-8 levels were measured in sputum. nih.gov The results indicated no significant difference between the treatment groups, with the exception of a small increase in sputum IL-8 levels observed in the this compound group. nih.gov Other biomarkers, such as urine desmosine, also showed no significant changes compared to placebo. ersjournals.com

The evaluation of pulmonary function was a secondary objective in clinical trials for this compound to see if the compound could lead to improvements in lung capacity and airflow. bayer.comclinicaltrials.gov Standardized pulmonary function tests (PFTs) were employed to measure changes from baseline. clinicaltrialsregister.eu

The inclusion criteria for the phase IIa trial required patients to have a stable pulmonary status, specifically with a post-bronchodilator Forced Expiratory Volume in 1 second (FEV1) between 30% and 90% of the predicted value. bayer.comclinicaltrials.gov PFTs were conducted at multiple points during the study, including at baseline and on days 7, 14, 21, 28, and 56. bayer.com

Key parameters assessed included:

Forced Expiratory Volume in 1 second (FEV1): This measures the amount of air a person can forcefully exhale in one second.

Forced Vital Capacity (FVC): This is the total amount of air that can be forcibly exhaled after a full inhalation.

Forced Expiratory Flow 25-75% (FEF25-75): This measures the airflow rate during the middle portion of a forced exhalation. bayer.com

Both pre- and post-bronchodilator tests were performed to assess lung function. clinicaltrialsregister.eu Despite the measurable effect on blood-based HNE activity, the 28-day treatment with this compound did not result in any significant changes in these pulmonary function parameters from baseline to the end of the treatment period when compared with placebo. nih.goversjournals.com

Q & A

Q. What experimental assays are most suitable for evaluating BAY-85-8501’s inhibitory activity against Human Neutrophil Elastase (HNE)?

Methodological Answer: Use fluorogenic substrate-based kinetic assays (e.g., MeOSuc-AAPV-AMC) to measure IC₅₀ values under physiological pH and temperature. Surface plasmon resonance (SPR) can quantify binding kinetics (kₒₙ, kₒff) and equilibrium dissociation constants (K_D), as demonstrated by this compound’s K_D of 0.014 μM and steady-state K_D of 0.03 μM . Include controls such as Alvelestat (steady-state K_D = 13.5 μM) for comparative validation .

Q. How can researchers validate the enantiomeric purity of this compound in pharmacological studies?

Methodological Answer: Employ chiral chromatography (e.g., HPLC with a chiral stationary phase) to separate and quantify enantiomers. For example, (R)-BAY-85-8501, the less active enantiomer, serves as a critical negative control to isolate stereospecific effects . Pair this with circular dichroism (CD) spectroscopy to confirm structural integrity.

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Methodological Answer: Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC₅₀ values. Report confidence intervals and standard errors for replicates (e.g., this compound’s K_D = 0.014 ± 0.003 μM) . For high-throughput screens (e.g., ovarian carcinoma drug discovery), apply Z-factor validation to distinguish true hits from noise .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro potency (IC₅₀ = 65 pM) and in vivo efficacy data for this compound?

Methodological Answer: Investigate pharmacokinetic factors such as plasma protein binding, metabolic stability, and tissue penetration. Compare SPR-derived kinetic parameters (kₒₙ = 2.25 × 10⁵ M⁻¹s⁻¹, kₒff = 3.19 × 10⁻³ s⁻¹) with in vivo clearance rates . Use physiologically based pharmacokinetic (PBPK) modeling to predict bioavailability and optimize dosing regimens.

Q. What strategies can differentiate this compound’s on-target effects from off-target interactions in complex biological systems?

Methodological Answer: Combine genetic knockdown (e.g., siRNA targeting HNE) with pharmacological inhibition. Validate specificity using (R)-BAY-85-8501 as a negative control . Integrate proteomics or transcriptomics to identify off-target pathways perturbed in models like low-grade serous ovarian carcinoma .

Q. How can multi-omics datasets enhance mechanistic understanding of this compound in inflammatory disease models?

Methodological Answer: Perform RNA-seq or single-cell sequencing on treated neutrophils to map HNE-dependent signaling cascades. Cross-reference with public datasets (e.g., BioImage Archive accession S-BIAD10693) to identify conserved pathways . Apply pathway enrichment analysis (e.g., DAVID, GSEA) to prioritize therapeutic hypotheses.

Methodological & Ethical Considerations

Q. What protocols ensure reproducibility of this compound’s kinetic data across laboratories?

Methodological Answer: Adhere to FAIR data principles: document buffer conditions (pH, ionic strength), instrument calibration (SPR chip lot numbers), and raw data deposition in repositories like BioImage Archive . Follow Beilstein Journal guidelines for experimental detail inclusion, avoiding redundant tabular/data duplication .

Q. How should researchers address ethical considerations in preclinical studies involving this compound?

Ethical Answer: Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design . For in vivo work, obtain ethics approvals for animal models, and report ARRIVE 2.0 compliance. In human cell studies, anonymize donor data and cite institutional review board (IRB) approvals .

Data Validation & Reporting Standards

Q. What quality controls are essential when reporting this compound’s enantiomer comparisons?

Methodological Answer: Validate chiral purity (>98% by HPLC) and confirm batch-to-batch consistency via mass spectrometry. Disclose all synthetic routes and characterization data (e.g., NMR, elemental analysis) in supplementary materials . Use Alvelestat as a benchmark for assay sensitivity .

Q. How can researchers mitigate bias when interpreting this compound’s high-throughput screening results?

Methodological Answer: Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to prioritize hits. Use orthogonal assays (e.g., SPR, cellular viability) to confirm activity. Transparently report exclusion criteria for "failed" compounds (e.g., Decloxizine, AFN-1252) to avoid selective data presentation .

Retrosynthesis Analysis